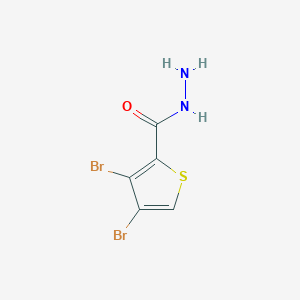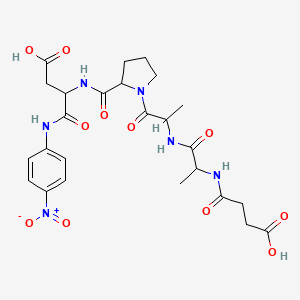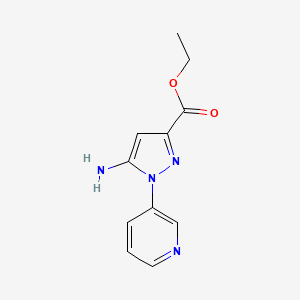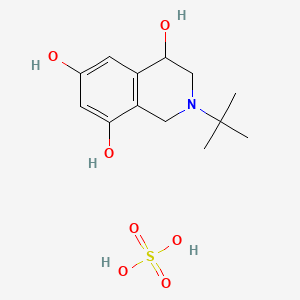
3,4-Dibromothiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C5H4Br2N2OS and a molecular weight of 299.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and a carbohydrazide group at the 2 position .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the bromination of thiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid group to a carbohydrazide group using hydrazine .
Industrial Production Methods: Industrial production methods for 3,4-Dibromothiophene-2-carbohydrazide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,4-Dibromothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with hydrogen or other substituents replacing the bromine atoms.
Substitution: Thiophene derivatives with various nucleophiles replacing the bromine atoms.
科学研究应用
3,4-Dibromothiophene-2-carbohydrazide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3,4-Dibromothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
3,4-Dibromothiophene: Lacks the carbohydrazide group but shares the bromine substitution pattern.
Thiophene-2-carbohydrazide: Lacks the bromine atoms but has the carbohydrazide group at the 2 position.
3,4-Dichlorothiophene-2-carbohydrazide: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromothiophene-2-carbohydrazide is unique due to the presence of both bromine atoms and the carbohydrazide group, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
1399659-27-8 |
|---|---|
分子式 |
C5H4Br2N2OS |
分子量 |
299.97 g/mol |
IUPAC 名称 |
3,4-dibromothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H4Br2N2OS/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |
InChI 键 |
UAPWTZORSFSIJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(S1)C(=O)NN)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)



